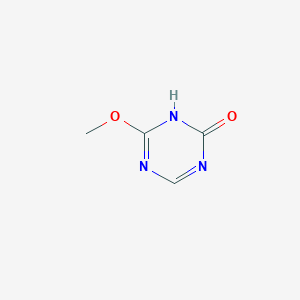

6-Methoxy-1,3,5-triazin-2(1h)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89033-38-5 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

6-methoxy-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C4H5N3O2/c1-9-4-6-2-5-3(8)7-4/h2H,1H3,(H,5,6,7,8) |

InChI Key |

UOSDNSXFUOPHTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Methoxy Substituted 1,3,5 Triazin 2 1h Ones

Classical Synthetic Pathways

Traditional methods for the synthesis of methoxy-substituted triazinones have long been established, primarily relying on the reactivity of readily available starting materials like cyanuric chloride and dicyandiamide (B1669379).

Nucleophilic Substitution Reactions of Halogenated Triazine Precursors (e.g., Cyanuric Chloride)

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature. mdpi.com

To introduce a methoxy (B1213986) group, cyanuric chloride is reacted with methanol (B129727). For instance, the reaction of cyanuric chloride with methanol at room temperature (25 °C) for a short duration (30 minutes) selectively yields 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) in high purity and yield (98%). mdpi.com Further substitution to obtain a dimethoxy derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), can also be achieved. mdpi.com The final step to produce a triazinone would involve the hydrolysis of the remaining chlorine atom(s). The temperature-dependent nature of these substitutions is a key aspect of this methodology, as illustrated in the table below.

| Step | Reactant | Nucleophile | Temperature | Product |

| 1 | Cyanuric Chloride | Methanol | 25 °C | 2,4-Dichloro-6-methoxy-1,3,5-triazine |

| 2 | 2,4-Dichloro-6-methoxy-1,3,5-triazine | Methanol | Higher Temperature | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

| 3 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Water (Hydrolysis) | Elevated Temperature | 6-Methoxy-4-methoxy-1,3,5-triazin-2(1H)-one |

This table illustrates a general pathway for the synthesis of methoxy-substituted triazinones from cyanuric chloride. Specific reaction conditions may vary.

This step-wise approach allows for the synthesis of a wide array of asymmetrically substituted triazines by using different nucleophiles at each stage. mdpi.com

Approaches from Dicyandiamide and Cyanogen Ammonia Derivatives

An alternative classical route to the 1,3,5-triazine (B166579) core involves the use of dicyandiamide (also known as cyanoguanidine). This method is particularly useful for producing amino-substituted triazines. The general approach involves the reaction of dicyandiamide with nitriles. researchgate.netchim.it For example, the reaction of dicyandiamide with various alkyl, aryl, or heteroaryl nitriles can yield a range of 6-substituted-2,4-diamino-1,3,5-triazines. chim.it

While this method directly yields diamino triazines, these can serve as precursors for further derivatization to obtain the desired methoxy-triazinone. A potential, though less direct, pathway could involve:

Synthesis of a 6-substituted-2,4-diamino-1,3,5-triazine from dicyandiamide and a suitable nitrile.

Subsequent diazotization of the amino groups followed by substitution with methoxy groups.

Hydrolysis of one of the resulting methoxy groups or another functional group to yield the triazinone ring structure.

Another approach involves the reaction of biguanides, which can be formed from dicyanamide (B8802431) and amines, with various electrophiles. researchgate.net

Transformation from Poly-Alkoxy Triazine Derivatives (e.g., 2,4,6-Trimethoxy-1,3,5-triazine)

A straightforward method for the synthesis of 4,6-dimethoxy-1H-1,3,5-triazin-2-one involves the partial hydrolysis of a fully alkoxylated precursor. Specifically, 2,4,6-trimethoxy-1,3,5-triazine (B1584041) can be converted to the desired triazinone. chemicalbook.com

In a typical procedure, a mixture of 2,4,6-trimethoxy-1,3,5-triazine and a hydroxide (B78521) source in methanol is heated for an extended period. After the reaction, the solvent is removed, and the residue is acidified to a pH of approximately 6. This process leads to the selective hydrolysis of one of the methoxy groups, resulting in the formation of the more stable triazinone tautomer. This reaction has been reported to produce 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (the keto-enol tautomer of 4,6-dimethoxy-1H-1,3,5-triazin-2-one) in good yield (87%). chemicalbook.com

| Precursor | Reagents | Conditions | Product | Yield |

| 2,4,6-Trimethoxy-1,3,5-triazine | KOH, Methanol | Boiling, 20 h | 4,6-Dimethoxy-1H-1,3,5-triazin-2-one | 87% |

Data sourced from ChemicalBook based on a specific reported synthesis. chemicalbook.com

Contemporary and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in this regard.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been shown to be a highly effective technique for accelerating the synthesis of 1,3,5-triazine derivatives, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. chim.it This method has been successfully applied to various synthetic strategies for triazines.

For instance, microwave-assisted synthesis has been employed in the reaction of dicyandiamide with nitriles to produce 2,4-diamino-1,3,5-triazines, a process that benefits from reduced solvent usage and simpler purification. researchgate.netchim.it Furthermore, microwave heating is particularly advantageous for the substitution of the third, less reactive chlorine atom in cyanuric chloride derivatives. chim.it

A novel microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are structurally related to methoxy triazines, has been developed, highlighting the utility of this technology for creating complex heterocyclic systems. nih.gov In another example, tri-substituted 1,3,5-triazines have been synthesized from metformin (B114582) using benzotriazole (B28993) chemistry under microwave irradiation, offering a metal-free and efficient protocol. mdpi.com

| Synthetic Approach | Reactants | Conditions | Advantages |

| From Dicyandiamide | Dicyandiamide, Nitriles | Microwave irradiation | Reduced solvent use, short reaction time, simple work-up. researchgate.netchim.it |

| From Halogenated Triazines | Chlorinated triazine, Nucleophile | Microwave irradiation | Efficient substitution of less reactive chlorine atoms. chim.it |

| From Metformin | Metformin, Acyl benzotriazoles | Microwave irradiation, 100 °C, 3 h | Metal-free, excellent yields, short reaction time. mdpi.com |

Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of acoustic cavitation to promote chemical reactions. This method often results in significantly reduced reaction times, milder reaction conditions, and improved yields.

A protocol for the synthesis of 1,3,5-triazine derivatives using a sonochemical approach has been developed, demonstrating that many target compounds can be obtained in high yields (over 75%) in as little as five minutes using water as a solvent. nih.gov This method has been shown to be more versatile than microwave-assisted synthesis in some cases and is considered significantly "greener" than classical heating methods. nih.gov

While a direct ultrasound-assisted synthesis of 6-methoxy-1,3,5-triazin-2(1H)-one is not extensively documented, the successful synthesis of related, complex triazine derivatives under ultrasonic irradiation suggests its high potential for this application. For example, an eco-friendly, ultrasound-assisted synthesis of 3-N-substituted 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazine derivatives has been reported. dntb.gov.ua Additionally, the combination of 2,4,6-trichloro-1,3,5-triazine (TCTA) and N,N-dimethylformamide (DMF) has been used as an effective Vilsmeier-Haack reagent for ultrasound-assisted cyclization reactions to form substituted quinolines, showcasing the utility of triazine reagents in sonochemistry. rsc.org

The primary advantages of ultrasound-assisted synthesis include its energy efficiency, the ability to use environmentally benign solvents like water, and the dramatic acceleration of reaction rates. nih.govrsc.org

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) have emerged as green and efficient media for chemical synthesis, offering advantages such as low vapor pressure, thermal stability, and recyclability. rushim.ru Their application in the synthesis of triazine derivatives has been explored to enhance reaction rates and facilitate product isolation.

Imidazolium-based ionic liquids have been a primary focus in the development of ILs. researchgate.net More recently, 1,2,3-triazolium salts have gained attention due to their straightforward synthesis. researchgate.net Research has demonstrated the use of an acidic phosphonium-based ionic liquid, tributyl(3-sulfopropyl)phosphonium trifluoroacetate, as an effective catalyst for the multicomponent synthesis of various pyridine (B92270) systems. nih.gov

In the context of triazine chemistry, a novel hybrid magnetic ionic-liquid catalyst has been synthesized by immobilizing an imidazolium-based ionic liquid onto a nitrogen-rich magnetic nanocomposite. nih.gov This catalyst, n-Fe3O4@SiO2-TA-SO3H IL, demonstrates high efficiency in promoting reactions like the Hantzsch synthesis of 1,4-dihydropyridines. nih.gov The catalyst's design incorporates a sulfonic acid group, which enhances its catalytic activity, and its magnetic nature allows for easy recovery and reuse. nih.gov

Furthermore, the use of L-proline nitrate (B79036) in the ionic liquid phase has been shown to be an effective catalytic system for the one-pot, three-component synthesis of pyrimidine (B1678525) derivatives. japsonline.com This approach highlights the potential of using amino acid-based ionic liquids as biocompatible and efficient catalysts. japsonline.com

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and saving time and resources. semanticscholar.org

A notable example is the catalyst-free, one-pot, three-component synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov This method involves the reaction of arylaldehydes, thiourea, and orthoformates, offering a rapid and versatile route to a variety of triazinethione derivatives. nih.gov The scalability of this reaction has been demonstrated, proving its utility for larger-scale synthesis. nih.gov

Another significant MCR is the synthesis of 1,3,5-triazine derivatives catalyzed by Cu(I) supported on a weakly acidic cation-exchanger resin. nih.gov This method has been successfully applied to the synthesis of di- and trisubstituted 1,3,5-triazines, including a one-pot synthesis of trisubstituted derivatives. nih.gov The use of a supported catalyst simplifies the purification process and allows for catalyst recycling. nih.gov

The Biginelli reaction, a classic MCR, has been adapted for the synthesis of dihydropyrimidine (B8664642) derivatives using L-proline nitrate as a catalyst in an ionic liquid phase. japsonline.com This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. japsonline.com

Strategic Derivatization for Functional Diversification

The strategic introduction of various functional groups onto the this compound core is a key approach to diversifying its chemical and biological properties.

Introduction of Hydrazino Moieties

The introduction of hydrazino groups onto the triazine ring can significantly influence the molecule's properties. A series of hydrazino-s-triazine derivatives, including 2-hydrazino-4,6-dimethoxy-1,3,5-triazine (DMeHT) and 2,4-dihydrazino-6-methoxy-1,3,5-triazine (DHMeT), have been synthesized and studied. mdpi.comresearchgate.netnih.gov

The synthesis of these compounds typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted with methoxy and hydrazino groups. mdpi.comresearchgate.net For instance, reacting cyanuric chloride with methanol yields 2,4-dichloro-6-methoxy-1,3,5-triazine, which can then be further reacted with hydrazine (B178648) to introduce the hydrazino moieties. mdpi.comresearchgate.net

The number of hydrazino groups has been shown to play a crucial role in the observed properties of these derivatives. mdpi.comresearchgate.netnih.gov For example, in corrosion inhibition studies, an increase in the number of hydrazino groups led to enhanced performance. mdpi.comresearchgate.netnih.gov

| Compound Name | Abbreviation | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2,4-dichloro-6-methoxy-1,3,5-triazine | DCMeT | C4H3Cl2N3O | 98 | 87-88 |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | DHMeT | C4H9N7O | Not Specified | Not Specified |

| 2-hydrazino-4,6-dimethoxy-1,3,5-triazine | DMeHT | C5H9N5O2 | 96 | 165 (dec) |

Incorporation of Imido and Amido Substituents

The incorporation of imido and amido groups is another strategy to modify the properties of methoxy-substituted triazines. Novel imamine-1,3,5-triazine derivatives have been designed and synthesized, showing potential as anticancer agents. rsc.org The synthesis involves a molecular hybridization strategy and nucleophilic substitution reactions. rsc.org

The synthesis of triazine amide derivatives has also been reported, starting from oxadiazole ketone and chloroacetone (B47974) through cyclization, alkylation, and condensation reactions. google.com Furthermore, N-(4,6-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives have been prepared by reacting cyanuric chloride sequentially with amines (like piperidine (B6355638) or morpholine) and then with α-amino acids. nih.gov

Functionalization with Morpholine (B109124) and Pyrazolyl Groups

The introduction of morpholine and pyrazolyl moieties has been explored to generate novel triazine derivatives with interesting biological activities.

The synthesis of morpholine-substituted triazines often begins with cyanuric chloride. For example, reacting cyanuric chloride with morpholine can yield 2,4-dichloro-6-morpholino-1,3,5-triazine. nih.gov This intermediate can then be further functionalized. One such derivative is 4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine. chemscene.com A series of s-triazine hydrazone derivatives bearing morpholine and piperidine rings have been synthesized and evaluated for their antiproliferative activities. nih.gov

Pyrazole-containing compounds are known for their diverse biological activities. imist.manih.gov The synthesis of pyrazolyl-thiazole derivatives has been reported, starting from pyrazole-3-carbonitriles. nih.gov In the context of triazines, new series of 1,2,4-triazinones functionalized with mono-substituted pyrazole (B372694) heterocycles have been synthesized via 1,3-dipolar cycloaddition reactions. imist.maimist.ma Additionally, substituted pyrazolo[1,5-a] mdpi.comchemscene.comnih.govtriazine derivatives have been developed as selective transcriptional CDK inhibitors. google.com

| Compound Name | Starting Material | Key Functional Groups | Potential Application |

|---|---|---|---|

| 4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine | Cyanuric chloride, Morpholine, Methanol | Morpholine, Methoxy | Synthetic Intermediate |

| 4-(4-(2-(4-Methoxybenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | 2-Hydrazino-4,6-disubstituted-1,3,5-triazine | Morpholine, Piperidine, Hydrazone | Antiproliferative |

| Substituted pyrazolo[1,5-a] mdpi.comchemscene.comnih.govtriazines | Not Specified | Pyrazole | CDK inhibitors |

| 1,2,4-triazinones functionalized with pyrazole | L-α-amino esters, N-(5-methyl-1H-pyrazol-3-yl) nitrile amine | Pyrazole, Triazinone | Antioxidant |

Chemical Reactivity and Mechanistic Investigations of Methoxy Substituted 1,3,5 Triazin 2 1h Ones

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 1,3,5-triazine (B166579) derivatives. wikipedia.orgfishersci.co.uk This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org The 1,3,5-triazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity can be further modulated by the substituents on the ring. masterorganicchemistry.comlibretexts.org

In the context of methoxy-substituted triazines, the methoxy (B1213986) group's role can be complex. While typically an electron-donating group in electrophilic aromatic substitution, in nucleophilic aromatic substitution, its effect can be different. stackexchange.com The reaction generally proceeds through an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. masterorganicchemistry.com Electron-withdrawing groups on the triazine ring enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The substitution pattern on the triazine ring is critical. For a successful SNAr reaction, the leaving group should be positioned at a site that allows for effective stabilization of the intermediate by the ring's nitrogen atoms and any electron-withdrawing substituents. libretexts.org For instance, in 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824), the chlorine atoms are good leaving groups, and their substitution by nucleophiles can be controlled by reaction temperature. mdpi.comcsic.es

Recent studies have also suggested the possibility of a concerted SNAr mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, particularly when the stabilization by electron-withdrawing groups is not very strong. wikipedia.orgacs.org

Intramolecular and Intermolecular Rearrangement Phenomena

Methoxy-substituted 1,3,5-triazin-2(1H)-ones can undergo various rearrangement reactions, which are influenced by factors such as temperature and the surrounding chemical environment.

O-to-N Methyl Migrations

In certain 1,2-dihydro-1,3,5-triazines, thermal conditions can induce racemization through a reversible electrocyclic reaction mechanism. This process involves a transient intermediate that can lead to rearranged products after tautomerization. rsc.org While this specific example pertains to dihydro-triazines, it highlights the potential for migrations and rearrangements within the triazine core structure.

O-to-S Methyl Migrations

Detailed information specifically on O-to-S methyl migrations for 6-methoxy-1,3,5-triazin-2(1H)-one is not extensively documented in the provided search results. However, the general principles of nucleophilic substitution on the triazine ring suggest that a sulfur nucleophile could potentially displace the methoxy group, although this would be a substitution reaction rather than a direct migration.

Topochemical Control in Solid-State Rearrangements

Solid-state reactions are governed by the specific arrangement of molecules within a crystal lattice, a concept known as topochemical control. nih.gov This principle dictates that the proximity and orientation of reacting groups in the solid state can lead to specific products that may not be achievable in solution. nih.gov While the provided information does not detail specific solid-state rearrangements for this compound, the concept is highly relevant for crystalline triazine derivatives. Desolvation of crystalline coordination polymers containing triazine-based ligands, for instance, can lead to significant structural transformations and the formation of new crystalline phases under topochemical control. nih.gov

Hydrolytic Transformations and Stability Profiling

The stability of methoxy-substituted triazinones towards hydrolysis is a critical aspect of their chemistry. The hydrolysis of 1,3,5-triazine derivatives can be influenced by pH and the nature of the substituents on the triazine ring. researchgate.netrsc.org

For instance, the hydrolysis of 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines to the corresponding 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-ones requires controlled conditions to achieve selective substitution of one chlorine atom with a hydroxide (B78521) ion. researchgate.net The resulting products exist in the more stable lactam form. researchgate.net In some cases, extensive hydrolysis can lead to the formation of cyanuric acid. researchgate.net

Computational studies on the alkaline hydrolysis of related triazine compounds, such as RDX (1,3,5-trinitro-1,3,5-triazine), show a multi-step process involving deprotonation, ring cleavage, and further transformations. rsc.org Such studies highlight the complexity of hydrolytic pathways for triazine derivatives. The stability of methoxy groups on the triazine ring can also be a factor, with O-demethylation being a potential metabolic pathway in biological systems. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.mdpi.comchemicalbook.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 6-Methoxy-1,3,5-triazin-2(1H)-one. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the proton signals are observed at specific chemical shifts, measured in parts per million (ppm). For a related compound, 4,6-dimethoxy-1H-1,3,5-triazin-2-one, a broad singlet is observed at 12.42 ppm, which is attributed to the proton of the NH group. chemicalbook.com The six protons of the two methoxy (B1213986) groups (OCH₃) appear as a singlet at 3.86 ppm. chemicalbook.com

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. For 4,6-dimethoxy-1H-1,3,5-triazin-2-one, the carbon atoms of the triazine ring appear at 168.1 ppm and 157.3 ppm. chemicalbook.com The carbon atom of the methoxy groups is observed at 55.2 ppm. chemicalbook.com In a similar compound, 2,4-dihydrazino-6-methoxy-1,3,5-triazine, the methoxy carbon appears at 64.1 ppm, while the triazine ring carbons are found at 162.3 and 162.9 ppm. mdpi.com

Table 1: NMR Spectral Data for this compound and Related Compounds.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 4,6-dimethoxy-1H-1,3,5-triazin-2-one | ¹H | 12.42 | bs | NH | chemicalbook.com |

| 4,6-dimethoxy-1H-1,3,5-triazin-2-one | ¹H | 3.86 | s | OCH₃ | chemicalbook.com |

| 4,6-dimethoxy-1H-1,3,5-triazin-2-one | ¹³C | 168.1 | C=O | chemicalbook.com | |

| 4,6-dimethoxy-1H-1,3,5-triazin-2-one | ¹³C | 157.3 | C-OMe | chemicalbook.com | |

| 4,6-dimethoxy-1H-1,3,5-triazin-2-one | ¹³C | 55.2 | OCH₃ | chemicalbook.com | |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | ¹H | 3.65 | s | OCH₃ | mdpi.com |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | ¹³C | 162.9, 162.3 | C (triazine ring) | mdpi.com | |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | ¹³C | 64.1 | OCH₃ | mdpi.com |

Vibrational Spectroscopy (Infrared, Raman).mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

The IR spectrum of a related compound, 2,4-dihydrazino-6-methoxy-1,3,5-triazine, shows characteristic absorption bands. mdpi.com The bands at 3296 and 3199 cm⁻¹ are attributed to the N-H stretching vibrations of the hydrazino groups. mdpi.com The bands at 1584, 1548, and 1497 cm⁻¹ correspond to the C=N and C-N stretching vibrations within the triazine ring. mdpi.com

For 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), the IR spectrum displays characteristic peaks for the triazine ring's aromatic stretching modes at 1562, 1460, and 1300 cm⁻¹. The C-O stretching vibration is observed at 818 cm⁻¹, and the C-H out-of-plane bending vibration is seen at 558 cm⁻¹.

Raman spectroscopy of substituted 1,2,4-triazines reveals strong bands near 770 and 1330 cm⁻¹, which are assigned to the ring breathing vibration of the triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov A medium to strong band around 800 cm⁻¹ in the infrared spectra is attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine (B1199460) ring. nih.gov

Table 2: Vibrational Spectroscopy Data for Related Triazine Compounds.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | IR (KBr) | 3296, 3199 | N-H stretch | mdpi.com |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine | IR (KBr) | 1584, 1548, 1497 | C=N, C-N stretch (triazine ring) | mdpi.com |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | IR | 1562, 1460, 1300 | Aromatic stretch (triazine ring) | |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | IR | 818 | C-O stretch | |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | IR | 558 | C-H out-of-plane bend | |

| 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines | Raman | ~770 | Ring breathing (triazine ring) | nih.gov |

| 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines | Raman | ~1330 | Asymmetric C-NH₂ stretch | nih.gov |

| 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines | IR | ~800 | Out-of-plane ring bend | nih.gov |

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture.chim.itnih.gov

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. uol.detugraz.at For derivatives of 1,3,5-triazine (B166579), this method has been instrumental in understanding their molecular and supramolecular structures. chim.it

The supramolecular chemistry of 1,3,5-triazines is rich and varied, with the triazine core acting as a versatile building block for constructing complex architectures. rsc.org The specific arrangement of substituents on the triazine ring significantly influences the types of intermolecular interactions and the resulting crystal packing. In multicomponent crystals involving imidazole-based drugs and trithiocyanuric acid (a triazine derivative), the supramolecular architecture is governed by an interplay of different molecular species. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis.rsc.orgresearchgate.net

Mass spectrometry is a crucial analytical technique for confirming the molecular mass of this compound and for studying its fragmentation patterns under ionization.

The electron impact (EI) mass spectra of 5-substituted 1,3,5-triazin-2-ones show characteristic fragmentation pathways. researchgate.net Besides fragmentations where the triazine nucleus remains intact, these compounds can undergo extrusion and ring-contraction processes, leading to the formation of three- and four-membered ring fragments. researchgate.net The molecular ion peak (M+) confirms the molecular weight of the compound. For instance, in a related dihydropyrimidinone, the molecular ion peak is observed at m/z 260. rsc.org

The fragmentation of N,N-dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines has been studied, providing insights into the stability of the molecular ion and the main fragmentation pathways. researchgate.net The fragmentation of other triazine derivatives, such as those with aryldiamino substituents, indicates that the position of a substituent on an aryl ring can be important in directing the decomposition. researchgate.net

Computational Chemistry and Theoretical Studies on Methoxy Substituted 1,3,5 Triazin 2 1h Ones

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Reaction Path Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For methoxy-substituted 1,3,5-triazin-2(1H)-ones, DFT calculations can elucidate their electronic structure, reactivity, and the pathways of chemical reactions.

Studies have utilized DFT to predict the molecular structure of related triazine derivatives, showing good agreement with experimental data from X-ray crystallography. researchgate.net DFT calculations can predict the planarity of the triazine ring and the orientation of its substituents. For instance, in some triazine structures, DFT predicts a planar conformation for the isolated molecule, while the solid-state structure may deviate slightly from planarity. researchgate.net

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Furthermore, DFT can be employed to analyze reaction paths, for example, by studying the cyclotrimerization of nitriles to form the triazine ring or the sequential substitution of chlorine atoms in cyanuric chloride. chim.it

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Models)

Molecular docking and dynamics simulations are instrumental in predicting how methoxy-substituted 1,3,5-triazin-2(1H)-ones interact with biological targets. These computational techniques are crucial for designing new drugs and understanding their mechanism of action at a molecular level.

For example, molecular docking studies have been used to predict the binding modes of 1,3,5-triazine (B166579) derivatives to human adenosine (B11128) receptors (hARs), which are important targets in cancer therapy. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. In the context of developing inhibitors for human DNA topoisomerase IIα (htIIα), another significant cancer target, molecular docking has been used to screen libraries of 1,3,5-triazines to identify novel inhibitors that bind to the ATP binding site. nih.gov

Molecular dynamics simulations provide further insights by simulating the movement of the ligand-target complex over time, offering a more dynamic picture of the binding stability and conformational changes. These simulations have been used to understand the molecular recognition of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones as catalytic inhibitors of htIIα. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their efficacy.

QSAR studies have been successfully applied to various triazine derivatives to predict their anticancer activity. nih.govresearchgate.net For instance, a 3D-QSAR model was developed for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer agents. nih.gov These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The predictive power of QSAR models is validated through internal and external validation techniques. researchgate.net

Computational Prediction of Molecular Properties Relevant to Intermolecular Interactions

The prediction of molecular properties that govern intermolecular interactions is essential for understanding the behavior of 6-methoxy-1,3,5-triazin-2(1H)-one in different environments, including its crystal packing and interactions with solvents and biological macromolecules.

Computational methods can predict various properties, including:

Hydrogen bonding capacity: The 1,3,5-triazine ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the (1H)-one tautomer has a hydrogen bond donor. The methoxy (B1213986) group's oxygen can also participate in hydrogen bonding. chim.itmdpi.com

Electrostatic potential: The molecular electrostatic potential (MEP) surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for understanding electrostatic interactions. researchgate.netmdpi.com

Hydrophobicity/Hydrophilicity: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity, which can be computationally predicted and is important for its pharmacokinetic properties.

These predicted properties help in understanding and predicting how the molecule will interact with its surroundings, which is fundamental for applications in materials science and medicinal chemistry. chim.it

Table of Predicted Molecular Properties for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C4H5N3O2 | 127.10 | -0.6 | 1 | 4 |

| 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | C5H7N3O3 | 157.13 | 0.1 | 1 | 5 |

| 1,3,5-Triazin-2(1H)-one | C3H3N3O | 97.08 | -0.6 | 1 | 3 |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine (B150824) | C4H3Cl2N3O | 180.00 | 1.3 | 0 | 4 |

| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | C5H5F3N4O | 194.11 | 0.9 | 2 | 4 |

Academic and Industrial Applications of Methoxy Substituted 1,3,5 Triazin 2 1h Ones

Contributions to Material Science and Engineering

The inherent properties of the methoxy-substituted 1,3,5-triazin-2(1H)-one scaffold, such as its ability to engage in strong intermolecular interactions and its thermal stability, have led to its use in the formulation of specialized materials. These applications range from protecting metallic surfaces from degradation to forming the basis of vibrant colorants.

Development of Corrosion Inhibitors

Derivatives of 6-methoxy-1,3,5-triazin-2(1H)-one have demonstrated significant potential as corrosion inhibitors, particularly for protecting steel in acidic environments. Research has shown that the introduction of specific functional groups onto the triazine ring enhances its protective capabilities.

A notable study investigated the corrosion inhibition performance of several hydrazino-methoxy-1,3,5-triazine derivatives on steel in an acidic chloride solution. Current time information in Bangalore, IN.researchgate.net Among the tested compounds, 2,4-dihydrazino-6-methoxy-1,3,5-triazine (DHMeT) was identified as a highly effective corrosion inhibitor, achieving a protection efficiency of 95% even at a low concentration of 25 ppm. Current time information in Bangalore, IN.researchgate.net The effectiveness of these compounds is attributed to the synergistic effect of the different components of the molecule. The hydrazino groups facilitate strong electrostatic interactions with the negatively charged steel surface. Current time information in Bangalore, IN.researchgate.net Simultaneously, the methoxy (B1213986) group plays a crucial role; the lone pair of electrons on the oxygen atom enhances the molecule's ability to form a stable, protective film on the metal surface. Current time information in Bangalore, IN.researchgate.net These inhibitors function as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. Current time information in Bangalore, IN.

The following table summarizes the performance of a key derivative in corrosion inhibition:

| Compound | Concentration (ppm) | Inhibition Efficiency (%) |

| 2,4-dihydrazino-6-methoxy-1,3,5-triazine (DHMeT) | 25 | 95 |

Applications as Dyes

The 1,3,5-triazine (B166579) ring, with its capacity for substitution, serves as an excellent scaffold for the synthesis of dyes. The methoxy group can act as an auxochrome, a group that modifies the color and intensity of a chromophore.

Macrocyclic azo-azomethine dyes have been synthesized incorporating a 6-methoxy-1,3,5-triazine core. researchgate.net These complex dye molecules are built upon a central triazine ring, demonstrating the utility of this scaffold in creating large, chromophoric systems. The synthesis of these dyes involves leveraging the reactivity of the triazine ring to link various aromatic and chromophoric units, resulting in compounds with specific spectroscopic properties. researchgate.net The study of these dyes in different solvents has also revealed solvatochromic effects, where the color of the dye changes with the polarity of the solvent. researchgate.net

| Dye Class | Core Scaffold | Key Features |

| Azo-azomethine macrocycles | 6-methoxy-1,3,5-triazine | Exhibit solvatochromism and complex structures |

Utilization in Lubricant Formulations

Triazine derivatives are recognized for their beneficial properties as additives in lubricating oils, where they can enhance antiwear and extreme pressure characteristics. researchgate.net The nitrogen-rich triazine ring is key to this functionality, as it can form a robust protective film on metal surfaces, preventing direct metal-to-metal contact under high loads. researchgate.net

Studies have shown that triazine derivatives can be used as effective lubricant additives. researchgate.net Some of these additives are designed to be free of sulfur and phosphorus, making them more environmentally friendly alternatives to traditional lubricant additives. researchgate.net The thermal stability of the triazine ring is another advantageous feature, allowing these additives to perform effectively at the high temperatures often encountered in engine operation. researchgate.net The presence of a methoxy group can influence the solubility and thermal stability of the triazine additive in the base oil.

Roles in Organic Synthesis and Catalysis

The reactivity of the 1,3,5-triazine ring, particularly when substituted with good leaving groups, makes methoxy-substituted triazinones and their precursors valuable reagents and building blocks in organic synthesis. They are employed in specific chemical transformations and as core structures in the generation of large compound libraries for drug discovery and other applications.

As Versatile Reagents in Specific Chemical Transformations (e.g., Radioimmunoassay, Rotaxane Preparation)

A key precursor to many methoxy-triazine derivatives is 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824). This compound's reactivity, stemming from its two chlorine atoms which can be sequentially displaced by nucleophiles, makes it a versatile reagent in multi-step syntheses.

This dichlorinated methoxy-triazine has been utilized as a crucial reagent in radioimmunoassays. sigmaaldrich.com Specifically, it was employed in a radioimmunoassay for D-Ala2-Dermorphin, a naturally occurring peptide. sigmaaldrich.com In this context, the triazine derivative likely acts as a coupling agent, linking the peptide to a larger molecule or a solid support.

Furthermore, 2,4-dichloro-6-methoxy-1,3,5-triazine has been used in the preparation of mechanically interlocked molecules known as rotaxanes. sigmaaldrich.com In one example, it was used in the synthesis of α-cyclodextrin researchgate.net-rotaxanes. sigmaaldrich.com The triazine unit can act as a bulky "stopper" group in the rotaxane structure, preventing the dethreading of the macrocyclic component from the linear axle.

| Reagent | Application | Role of Triazine |

| 2,4-dichloro-6-methoxy-1,3,5-triazine | Radioimmunoassay for D-Ala2-Dermorphin | Coupling agent |

| 2,4-dichloro-6-methoxy-1,3,5-triazine | Preparation of α-cyclodextrin researchgate.net-rotaxanes | Component of the "stopper" group |

The cationic form of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one serves as a leaving group to facilitate the rapid formation of carbocation species in acid-catalyzed alkylation reactions of O- and C-nucleophiles. researchgate.net

Integration as Core Scaffolds in Combinatorial Chemistry Libraries

The 1,3,5-triazine ring is an exceptionally useful scaffold in combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.govgoogle.comresearchgate.net The tri-fold symmetry of the s-triazine ring allows for the introduction of three different points of diversity from a single, readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). google.comnih.gov

The synthesis of combinatorial libraries based on the 1,3,5-triazine scaffold often begins with the stepwise substitution of the chlorine atoms of cyanuric chloride with various nucleophiles, including alcohols to introduce methoxy groups. nih.gov This approach allows for the creation of vast libraries of compounds with a wide range of chemical and physical properties. These libraries are then screened for biological activity, for instance, to identify new drug candidates. rsc.orgnih.gov The this compound core can be a central feature in such libraries, with diversity elements added at the other positions of the triazine ring. The low cost of the starting materials and the ease of manipulation make the triazine scaffold particularly attractive for generating these libraries. google.com Triazine-based libraries have been synthesized on solid supports, which simplifies the purification of the products. nih.govresearchgate.net

Employment in Oxidation and Halogenation Reactions

The chemical behavior of this compound in oxidation and halogenation reactions is of significant interest for the synthesis of diverse functionalized triazine derivatives. While direct oxidation of the methoxy group or the triazine ring of this specific compound is not extensively documented in readily available literature, related transformations provide insights into its potential reactivity. For instance, the reactivity of the triazine core is influenced by its substituents; electron-withdrawing groups generally enhance its susceptibility to nucleophilic attack.

Halogenation reactions, in contrast, are a more explored avenue for the functionalization of methoxy-substituted triazines. The chlorine atoms in cyanuric chloride can be sequentially replaced by nucleophiles at different temperatures. nih.gov For example, 2,4-dichloro-6-methoxy-1,3,5-triazine is synthesized by reacting cyanuric chloride with methanol (B129727). nih.govmdpi.comsigmaaldrich.com This dichloro-derivative serves as a key intermediate for further substitutions. The remaining chlorine atoms can be displaced by other nucleophiles to create a variety of di-substituted and tri-substituted triazines. For example, it has been used in the preparation of α-cyclodextrin rotaxanes and various other substituted s-triazines. sigmaaldrich.comacs.org

Furthermore, studies on related compounds, such as 2,4,6-trisubstituted-1,3,5-triazines, have shown that chloro-derivatives can be synthesized from methoxy-precursors, indicating that the methoxy group can be a leaving group in certain halogenation reactions. researchgate.net The reactivity of the s-triazine ring is noted to decrease with the substitution of nucleophiles due to an increase in π-orbital electron density, which lessens the effectiveness of subsequent nucleophilic substitutions, often necessitating higher reaction temperatures for further transformations. nih.gov

Biochemical Research Tools and Mechanism of Action Studies (In Vitro)

Design and Evaluation of Enzyme Modulators (e.g., MurF, PI3K/mTOR Pathways)

Derivatives of this compound have emerged as a versatile scaffold in the design of inhibitors for various enzymes, playing a crucial role in biochemical research.

MurF Ligase Inhibition: The bacterial MurF ligase is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it an attractive target for novel antibacterial agents. A series of 2,4,6-trisubstituted 1,3,5-triazines, including those with a 2-oxo substitution derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), have been synthesized and evaluated for their inhibitory activity against MurF from Escherichia coli. researchgate.net Although most of the developed inhibitors have yet to achieve potent antibacterial activity against a broad spectrum of bacteria, these studies highlight the potential of the 1,3,5-triazin-2(1H)-one core in the development of new MurF inhibitors. researchgate.net

PI3K/mTOR Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. sci-hub.senih.gov Consequently, dual inhibitors of PI3K and mTOR are of significant therapeutic interest. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway. sci-hub.senih.gov For instance, 4,6-dimorpholino-1,3,5-triazine derivatives have shown potent pan-class I PI3K and mTOR inhibition. acs.org While direct studies on this compound are not explicitly detailed, the introduction of a methoxy group at the 4'-position of a related inhibitor scaffold was found to enhance interaction with the PI3Kα protein. mdpi.com This suggests that methoxy-substituted triazinones could be valuable starting points for the design of novel PI3K/mTOR inhibitors. Research has shown that certain 1,3,5-triazine derivatives can induce apoptosis and inhibit tumor progression in xenograft models by targeting the PI3K/Akt/mTOR signaling cascade. nih.gov

The following table summarizes the inhibitory activities of some 1,3,5-triazine derivatives targeting the PI3K/mTOR pathway.

| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Reference |

| Compound 6h | PI3K/mTOR | Significant inhibitory activity | HeLa | sci-hub.senih.gov |

| PQR309 | pan-PI3K/mTOR | PI3Kα (Ki = 3.3), mTOR (Ki = 8.3) | A2058, SKOV3 | acs.org |

| Compound 32 | PI3Kα | Not specified | Not specified | mdpi.com |

Development as Ligands for Metal Complexation and Coordination Polymer Formation

The nitrogen atoms of the 1,3,5-triazine ring and the oxygen atom of the methoxy and carbonyl groups in this compound make it an excellent candidate as a ligand for the formation of metal complexes and coordination polymers. These materials are of great interest due to their diverse structural topologies and potential applications in areas such as catalysis, gas storage, and materials science. researchgate.netnih.gov

A notable example is the synthesis of a one-dimensional Ni(II) coordination polymer where the ligand, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT), was formed in situ through the acid-mediated hydrolysis of a larger triazine-based ligand. In this polymer, the MPT ligand acts as a bidentate chelate, coordinating to the Ni(II) center.

The versatility of triazine-based ligands in forming coordination polymers is further demonstrated by the construction of various metal-organic frameworks with different dimensionalities. For instance, a semi-rigid bifunctional ligand, 5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid, has been used to synthesize a series of ten coordination polymers with Cu(II), Co(II), Cd(II), and Mn(II). These polymers exhibit structures ranging from one-dimensional chains to three-dimensional supramolecular architectures. rsc.org The structural diversity is often influenced by the choice of metal ion, solvent, and the flexibility of the ligand.

The table below presents examples of coordination polymers formed from triazine-based ligands.

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT) | Ni(II) | 1D coordination polymer | |

| 5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid | Cu(II), Co(II), Cd(II), Mn(II) | 1D, 2D, and 3D coordination polymers | rsc.org |

| 1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene | Zn(II) | 3D coordination polymer with large cavities | researchgate.net |

Fundamental Investigations into Nitrogenous Compound Reactivity and Intermolecular Interactions

The study of this compound and related compounds provides fundamental insights into the reactivity of nitrogenous heterocyclic compounds and the nature of their intermolecular interactions. The reactivity of the 1,3,5-triazine ring is significantly influenced by its substituents. The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups on the same ring in this compound leads to a complex electronic landscape that governs its chemical behavior.

The reactivity of the s-triazine ring decreases upon substitution with nucleophiles due to a gain of π-orbital electron density, which reduces the effectiveness of further nucleophilic substitution reactions. nih.gov This principle is fundamental to the controlled, stepwise synthesis of multisubstituted triazines.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure and properties of triazinone derivatives. nih.gov N-H...O and C-H...O hydrogen bonds are commonly observed in the crystal structures of these compounds. nih.gov The formation of these hydrogen-bonded networks can lead to the assembly of one-, two-, or three-dimensional supramolecular architectures. chim.it For example, studies on triaryl substituted triazines have revealed unique intramolecular hydrogen bonding motifs that can be fine-tuned to control the planarity of the molecule. acs.org Furthermore, theoretical studies on the hydrogen bonding between triazines and water have shown strong interactions, with the nitrogen atoms acting as proton acceptors. sciengine.com These fundamental studies on reactivity and intermolecular interactions are essential for the rational design of new materials and biologically active molecules based on the 1,3,5-triazine scaffold.

Concluding Remarks and Prospective Research Avenues

Summary of Current Research Landscape

Current research on 6-Methoxy-1,3,5-triazin-2(1H)-one and related compounds is vibrant and multidisciplinary. In synthetic chemistry, efforts are focused on developing more efficient and sustainable synthetic methodologies. In medicinal chemistry, the focus is on the design and synthesis of novel derivatives with improved biological activity and selectivity against various diseases, particularly cancer. In agricultural chemistry, the development of new herbicides with enhanced efficacy and reduced environmental impact remains a key objective. The field of materials science is exploring the use of triazine-based building blocks for the creation of advanced functional materials.

Identification of Knowledge Gaps and Future Research Directions

Despite the significant progress, there are still knowledge gaps to be addressed. More in-depth mechanistic studies, both computational and experimental, are needed to fully understand the reactivity of this compound and to guide the rational design of new derivatives. The exploration of its potential in other areas of medicinal chemistry, beyond anticancer and antimicrobial applications, is also warranted. Furthermore, the development of biodegradable triazine-based materials would be a significant step towards more sustainable technologies.

Emerging Trends and Methodological Innovations in Triazine Chemistry

Emerging trends in triazine chemistry include the use of green chemistry principles in synthesis, such as microwave-assisted and solvent-free reactions. chim.it The development of triazine-based covalent organic frameworks with tailored functionalities is a rapidly growing area. nih.gov In medicinal chemistry, the concept of multi-target drug design, where a single molecule is designed to interact with multiple biological targets, is gaining traction, and the versatile triazine scaffold is well-suited for this approach. chembk.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-1,3,5-triazin-2(1H)-one, and how can its purity be verified?

- Methodology : A common approach involves cyclocondensation of methoxy-substituted precursors. For example, describes synthesizing triazinone derivatives via reactions between aldehydes and amidine precursors under acidic conditions (e.g., acetic acid in methanol) . After synthesis, purity is confirmed via melting point analysis, LC-MS, and NMR spectroscopy. Key NMR signals include the methoxy proton at δ ~3.9 ppm (singlet) and carbonyl carbon at δ ~162 ppm in NMR, as observed in structurally similar compounds .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in a cool, dry environment (<25°C) away from ignition sources. Use inert gas (N) purging for long-term storage to prevent oxidation. Safety protocols from recommend avoiding aqueous solutions unless necessary, as hydrolysis may occur under acidic/basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Protocol : and NMR are essential. The methoxy group appears as a singlet in NMR (δ 3.8–4.0 ppm), while the triazinone carbonyl resonates at δ 160–165 ppm in NMR . Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H] at m/z 158 for CHNO).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics, as seen in for analogous triazine syntheses .

- Catalysis : Incorporate Lewis acids (e.g., ZnCl) or coupling agents (e.g., DMTMM in ) to accelerate cyclization .

- Temperature Control : Maintain reflux conditions (60–80°C) to balance reactivity and byproduct formation.

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

- Analysis : highlights that methoxy triazines undergo hydrolysis to form amino derivatives (e.g., 6-amino-1,3,5-triazin-2(1H)-one) via s-triazine ring cleavage under acidic conditions . Advanced studies should employ HPLC-MS to track degradation products and kinetic modeling to predict half-lives.

Q. How can structural analogs be designed to enhance reactivity in coupling reactions?

- Design Framework : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to stabilize transition states, as shown in for bromo/fluoro-substituted triazinones . Computational tools (DFT) can predict substituent effects on electrophilicity.

Q. How should contradictory NMR data be resolved when characterizing derivatives?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d vs. CDCl spectra; methoxy protons may shift upfield in non-polar solvents.

- Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR, as seen in for dihydrotriazinones .

Methodological Considerations

Q. What safety precautions are critical for large-scale reactions involving this compound?

- Risk Mitigation : Follow ’s guidelines: Use fume hoods for handling powders, wear nitrile gloves, and avoid contact with reducing agents (risk of exothermic decomposition) . Conduct small-scale thermal stability tests (DSC) before scaling up.

Q. How can computational modeling aid in predicting the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.